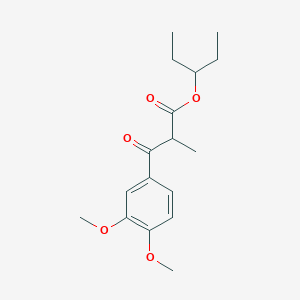
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester is an organic compound characterized by its unique chemical structure, which includes a dimethoxyphenyl group, a methyl group, and an ethylpropyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester typically involves the esterification of 3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-propionic acid with ethylpropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Methyl Ester
- 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethyl Ester
- 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Propyl Ester
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. The presence of the ethylpropyl ester group may also affect the compound’s solubility and stability, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C17H24O5 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
pentan-3-yl 3-(3,4-dimethoxyphenyl)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C17H24O5/c1-6-13(7-2)22-17(19)11(3)16(18)12-8-9-14(20-4)15(10-12)21-5/h8-11,13H,6-7H2,1-5H3 |
Clave InChI |
ACMXCUKINJMDHW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC(=O)C(C)C(=O)C1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


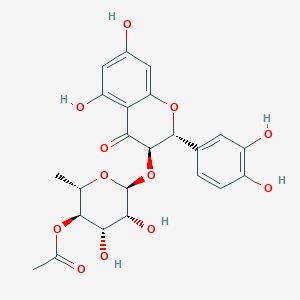
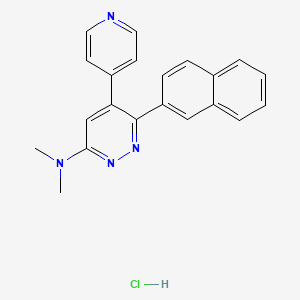

![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
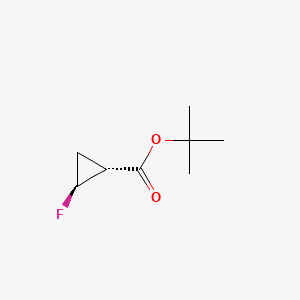
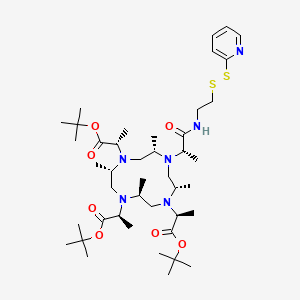
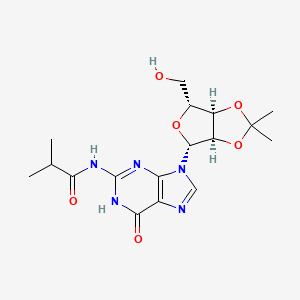
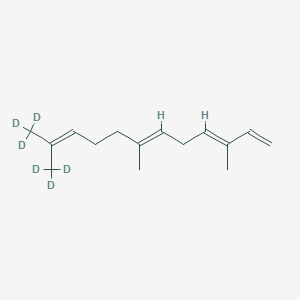
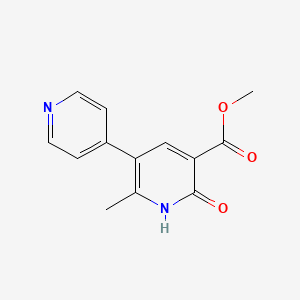

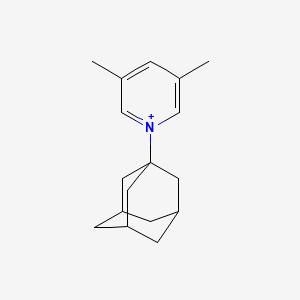
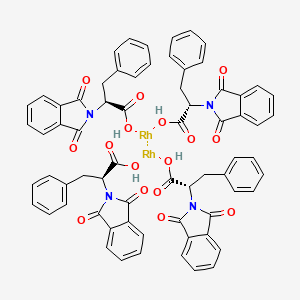

![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
